N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide moiety, a cycloheptyl group, a sulfone-containing tetrahydrothiophene ring, and a thiophene substituent. Pyrazolo[3,4-b]pyridine derivatives are widely explored in medicinal chemistry due to their heterocyclic diversity and bioactivity, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-15-21-18(23(28)24-16-7-4-2-3-5-8-16)13-19(20-9-6-11-31-20)25-22(21)27(26-15)17-10-12-32(29,30)14-17/h6,9,11,13,16-17H,2-5,7-8,10,12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQLNYJXDDTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Biochemical Analysis
Biochemical Properties
The compound N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been identified as a potent and selective GIRK1/2 activator.
Biological Activity
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound exhibits significant biological activity, particularly as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2) and as a modulator of G protein-gated inwardly rectifying potassium channels (GIRK). These interactions suggest potential therapeutic applications in metabolic disorders and neurological conditions.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N4O3S2. Its structure includes multiple cyclic components that enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3S2 |
| Molecular Weight | 466.6 g/mol |
| Structural Features | Pyrazolo[3,4-b]pyridine, thiophene rings |
Inhibition of DGAT2
DGAT2 plays a crucial role in lipid metabolism by catalyzing the final step in triglyceride synthesis. The inhibition of DGAT2 by this compound can lead to reduced lipid accumulation, making it a potential candidate for treating obesity and related metabolic diseases. Studies have shown that this compound effectively binds to DGAT2, resulting in significant inhibition of its enzymatic activity .
Activation of GIRK Channels
In addition to its role as a DGAT2 inhibitor, this compound has been characterized as an activator of GIRK channels. GIRK channels are involved in regulating neuronal excitability and cardiac function. The activation of these channels by the compound suggests a potential for modulating neuronal signaling pathways and offers therapeutic implications for conditions such as epilepsy and cardiac arrhythmias .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of N-cycloheptyl derivatives:
- DGAT2 Inhibition : A study demonstrated that this compound inhibits DGAT2 with an IC50 value in the low micromolar range, indicating strong potential for metabolic intervention .
- GIRK Channel Modulation : Research on related compounds showed that modifications in the structure could enhance selectivity and potency towards GIRK channels. For instance, compounds derived from similar scaffolds exhibited nanomolar potency against GIRK channels while maintaining favorable pharmacokinetic properties .
Scientific Research Applications
Cancer Therapy
One of the primary applications of this compound is in cancer treatment, particularly targeting fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various tumors, making FGFR inhibitors attractive for therapeutic development. Research has shown that derivatives similar to N-cycloheptyl compounds exhibit potent inhibitory activity against FGFRs, leading to reduced proliferation and increased apoptosis in cancer cell lines such as breast cancer cells .
Neuropharmacology
The compound has also been studied for its effects on G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of GIRK channels is known to have neuroprotective effects and is a target for treating neurological disorders. Compounds with structural similarities to N-cycloheptyl have demonstrated nanomolar potency as GIRK channel activators, suggesting potential applications in treating conditions like epilepsy and anxiety disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives, including those structurally related to N-cycloheptyl compounds. These compounds have shown promising activity against Mycobacterium tuberculosis, indicating their potential use as antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of N-cycloheptyl derivatives in various biological contexts:
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound distinguishes itself with a cycloheptyl group (bulky, lipophilic) and a sulfone-modified tetrahydrothiophene (polar, hydrogen-bonding capability).
- The pyrazolo[3,4-d]pyrimidine core in Example 62 () demonstrates how core modifications (vs. pyrazolo[3,4-b]pyridine) influence molecular weight and steric demands .
Physicochemical Properties
- Melting Points: The analog in exhibits a melting point of 129°C, while Example 62 () melts at 227–230°C, reflecting the impact of fluorophenyl and chromenone groups on crystalline stability . The target compound’s sulfone group may further elevate its melting point due to increased polarity.
- Solubility: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces polarity, likely improving aqueous solubility compared to non-sulfonated analogs .
Spectroscopic Data Analysis
- NMR Profiling: demonstrates how NMR chemical shifts (e.g., regions A and B) can identify substituent effects. The target compound’s sulfone group would likely cause distinct shifts in the 29–36 ppm (region B) and 39–44 ppm (region A) ranges, differentiating it from analogs with non-oxidized sulfur moieties .
- IR Spectroscopy : The analog in shows strong IR bands at 1659 cm⁻¹ (amide C=O stretch) and 3410 cm⁻¹ (N-H stretch), which are expected to persist in the target compound .
Q & A
What are the key synthetic challenges in preparing N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can regioselectivity be ensured during its assembly?
Answer:
The synthesis involves multi-step reactions requiring precise control of substituent positioning. Challenges include:
- Regioselectivity in pyrazolo[3,4-b]pyridine formation : Use directing groups (e.g., electron-withdrawing substituents) to favor cyclization at the 3,4-b position .
- Functional group compatibility : Protect reactive moieties (e.g., thiophene sulfur) during oxidation steps to prevent side reactions .
- Amide coupling efficiency : Optimize coupling agents (e.g., HATU or EDCI) and reaction conditions (anhydrous solvents, inert atmosphere) to enhance yield .
Advanced note : Employ computational tools (DFT calculations) to predict regiochemical outcomes and validate with HPLC-MS monitoring .
How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
Discrepancies often arise from assay-specific variables:
- Target specificity : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays for functional activity) .
- Metabolic stability : Compare results from cell-free (e.g., enzymatic inhibition) and cell-based assays to account for prodrug activation or degradation .
- Solubility and formulation : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm compound integrity via LC-MS post-assay .
Advanced strategy : Apply meta-analysis to reconcile data, considering variables like cell line genetic backgrounds or assay pH .
What advanced spectroscopic techniques are critical for confirming the stereochemistry and electronic environment of the tetrahydrothiophene-1,1-dioxide moiety?
Answer:
- NMR : Use -DEPT and 2D NOESY to assign stereochemistry at the tetrahydrothiophene ring .
- X-ray crystallography : Resolve absolute configuration, particularly for the cycloheptyl and thiophene substituents .
- IR/Raman spectroscopy : Identify sulfone (S=O) stretching modes (~1300 cm) to confirm oxidation state .
Advanced application : Pair with DFT-simulated spectra to validate electronic interactions between the sulfone and pyrazole rings .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?
Answer:
- Core modifications : Synthesize analogs with varying substituents at the 3-methyl (pyrazole) and 6-thiophene positions to assess steric/electronic effects .
- Bioisosteric replacement : Replace the cycloheptyl group with adamantyl or bicyclic systems to enhance hydrophobic interactions .
- Kinase panel screening : Test against a diverse kinase panel (e.g., PKIS) to identify off-target effects and refine selectivity .
Advanced approach : Use cryo-EM or co-crystallization to map binding interactions and guide rational design .
What methodologies are recommended for analyzing metabolic stability and identifying major Phase I metabolites?
Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the cycloheptyl ring) .
- Isotope labeling : Use -labeled compound to trace metabolic pathways and quantify clearance rates .
- CYP inhibition studies : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced tool : Apply machine learning models (e.g., MetaSite) to predict metabolic soft spots .
How can researchers address low solubility in aqueous buffers during in vivo studies?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Co-solvent systems : Optimize PBS-based buffers with <5% Cremophor EL or Solutol HS15 .
Advanced validation : Conduct dynamic light scattering (DLS) to monitor particle size stability in physiological conditions .
What computational strategies are effective for predicting off-target binding and toxicity risks?
Answer:
- Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify off-targets .
- ToxCast profiling : Use in silico tools (e.g., Tox21) to assess hepatotoxicity or cardiotoxicity risks .
- QSAR modeling : Train models on datasets with hERG channel inhibition data to predict cardiac liabilities .
Advanced integration : Combine with transcriptomics (RNA-seq) to detect pathway-level perturbations .
How should contradictory crystallographic and solution-state NMR data for the pyrazolo[3,4-b]pyridine core be reconciled?
Answer:
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility not captured in X-ray structures .
- Solvent polarity : Compare crystal packing (apolar solvents) with NMR data in DMSO-d6 to assess solvent-induced distortions .
- DFT-MD simulations : Model solution-state dynamics to explain discrepancies in bond angles or torsion .
Advanced resolution : Use synchrotron radiation for high-resolution crystallography to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
